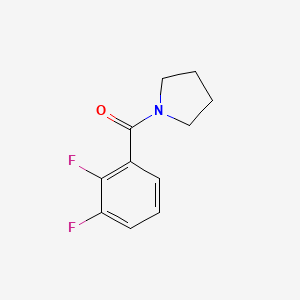

1-(2,3-difluorobenzoyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to 1-(2,3-difluorobenzoyl)pyrrolidine often involves organocatalyzed reactions and cycloaddition processes. For example, optically active α-trifluoromethyl pyrrolidines have been synthesized through organocatalyzed 1,3-dipolar cycloaddition reactions, showcasing a method that could potentially be applied to the synthesis of this compound by modifying the reaction components to target the specific molecular structure of interest (Dong et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as imidazo[1,5-a]pyridines, provides a versatile platform for the generation of stable N-heterocyclic carbenes, indicating that the structure of this compound could similarly offer a stable and reactive framework for further chemical modifications and applications (Alcarazo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives can lead to a variety of functionalized products. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles has been reported to produce novel imidazo[1,2-a]pyridine derivatives, suggesting that this compound could undergo similar reactions to yield diverse chemical entities with potential applications in various fields (Shao et al., 2011).

Physical Properties Analysis

While specific data on this compound is not available, analogous compounds show a range of physical properties that can be influenced by their molecular structure. For example, the presence of pyridine and fluorine units in a molecule can significantly affect its solubility, thermal stability, and other physical characteristics, as seen in the study of soluble polyimides derived from related compounds (Zhang et al., 2007).

Safety and Hazards

Future Directions

Pyrrolidine compounds, including “1-(2,3-difluorobenzoyl)pyrrolidine”, hold promise in drug discovery. They can be used to design new compounds with different biological profiles . For instance, the pyrrolidine-2,3-dione scaffold has been used to develop inhibitors with promising antibacterial activity against P. aeruginosa .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have shown to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

Pyrrolidine derivatives have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways involved.

Pharmacokinetics

The pharmacokinetics of similar pyrrolidine derivatives have been studied . For instance, the disposition of a dipeptidyl peptidase IV inhibitor with a 3,3-difluoropyrrolidin-1-yl moiety was examined in rats, dogs, and humans after oral administration . The data from these studies suggest that similar compounds are eliminated by both metabolism and renal clearance .

Result of Action

Given the diverse biological activities of pyrrolidine derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific biological activity it exhibits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,3-difluorobenzoyl)pyrrolidine. It’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds .

properties

IUPAC Name |

(2,3-difluorophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMBTZNXIVPALB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)

![3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)

![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B5350704.png)

![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5350722.png)

![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)

![2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5350731.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5350732.png)

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350741.png)

![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)

![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)